molecular formula C9H13BrO B6306470 Camphor monobromide CAS No. 22096-33-9

Camphor monobromide

Cat. No.: B6306470
CAS No.: 22096-33-9
M. Wt: 217.10 g/mol
InChI Key: NUOGUMDNKHJLRR-UHFFFAOYSA-N
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Description

Camphor monobromide, also known as 3-bromocamphor, is a brominated derivative of camphor. It is a white crystalline solid with a characteristic camphor-like odor. This compound is used in various applications, including medicinal and industrial uses, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphor monobromide can be synthesized through the bromination of camphor. One common method involves the use of a mixture of potassium bromide and potassium bromate in the presence of sulfuric acid and acetic acid at elevated temperatures . Another method uses hydrobromic acid and hydrogen peroxide as the oxidant .

Industrial Production Methods: In industrial settings, the bromination of camphor is often carried out on a multi-gram scale using environmentally friendly methods. For example, the use of potassium bromide and potassium bromate in the presence of acid or with hydrobromic acid and hydrogen peroxide as the oxidant . These methods are preferred due to their high atom efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: Camphor monobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Camphor monobromide can be compared with other brominated camphor derivatives, such as 3,3-dibromocamphor and 6-bromocamphor . These compounds share similar chemical structures but differ in the position and number of bromine atoms. The unique position of the bromine atom in this compound gives it distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3,3-Dibromocamphor
  • 6-Bromocamphor
  • Camphorquinone

Camphor monobromide stands out due to its specific bromination pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGUMDNKHJLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(=O)C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Camphor monobromide
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Camphor monobromide
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Camphor monobromide
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Camphor monobromide

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